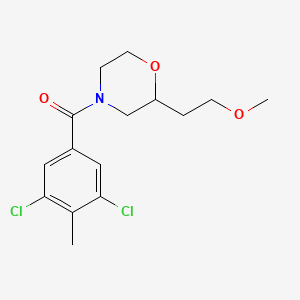
1-(2,3-dichlorobenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dichlorobenzyl)-4-phenylpiperazine (DCPP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
作用机制
1-(2,3-dichlorobenzyl)-4-phenylpiperazine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can alleviate symptoms of depression and anxiety. This compound also acts as a sigma-1 receptor agonist, which can modulate the release of neurotransmitters and reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. It has also been shown to reduce the levels of pro-inflammatory cytokines, which can reduce inflammation and pain. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
1-(2,3-dichlorobenzyl)-4-phenylpiperazine has several advantages for use in lab experiments. It has high potency and selectivity for its target receptors, making it a useful tool for studying the molecular mechanisms of depression, anxiety, and other psychiatric disorders. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further studies to establish its safety and efficacy.
未来方向
There are several future directions for research on 1-(2,3-dichlorobenzyl)-4-phenylpiperazine. One potential area of study is the development of this compound analogs with improved pharmacological properties. Another area of study is the investigation of this compound's effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its pharmacological properties. It has been shown to act as an SSRI and a sigma-1 receptor agonist, making it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions. While this compound has some limitations, it has several advantages for use in lab experiments and there are several future directions for research on this compound.
合成方法
1-(2,3-dichlorobenzyl)-4-phenylpiperazine can be synthesized by reacting 2,3-dichlorobenzyl chloride with phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous conditions and the product is obtained in high yield.
科学研究应用
1-(2,3-dichlorobenzyl)-4-phenylpiperazine has been used in various scientific research applications due to its pharmacological properties. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist. These properties make it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. This compound has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain conditions.
属性
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-16-8-4-5-14(17(16)19)13-20-9-11-21(12-10-20)15-6-2-1-3-7-15/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQVRTXNLYUIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5638165.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5638177.png)
![2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)
![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5638200.png)
![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)
![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)
![2-{[1-(2-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5638234.png)
![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)